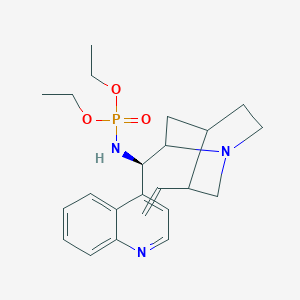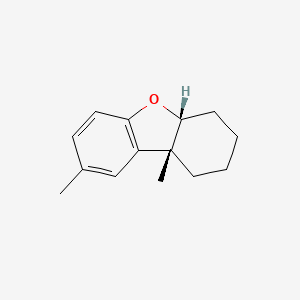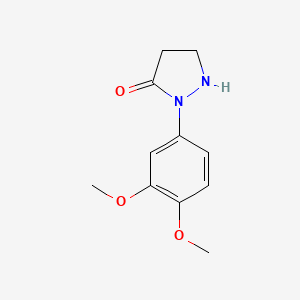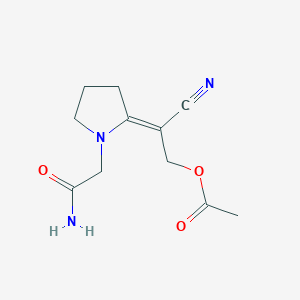
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an amino acid ester, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyrrolidin-2-ylidene)-2-propanethione: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Ethyl 2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoacetate: A closely related compound with slight variations in its ester group.
Uniqueness
2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
[(2Z)-2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoethyl] acetate |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)17-7-9(5-12)10-3-2-4-14(10)6-11(13)16/h2-4,6-7H2,1H3,(H2,13,16)/b10-9- |
Clé InChI |
NAFJVUZWXDVJNK-KTKRTIGZSA-N |
SMILES isomérique |
CC(=O)OC/C(=C\1/CCCN1CC(=O)N)/C#N |
SMILES canonique |
CC(=O)OCC(=C1CCCN1CC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



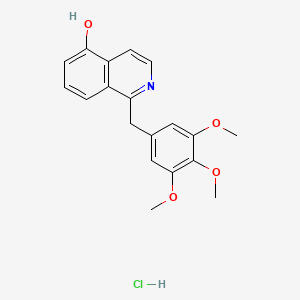
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
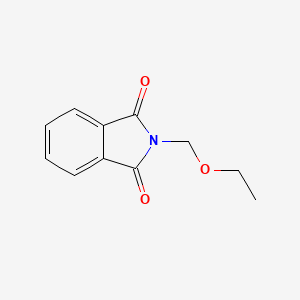
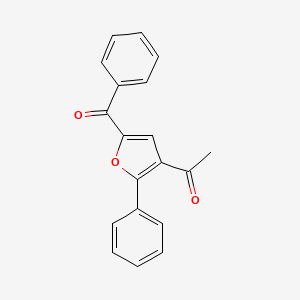

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
